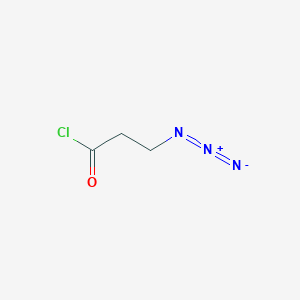

3-Azidopropanoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-azidopropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3O/c4-3(8)1-2-6-7-5/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVVMXFIJMTSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478909 | |

| Record name | Propanoyl chloride, 3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14468-87-2 | |

| Record name | Propanoyl chloride, 3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Azidopropanoyl Chloride: Synthesis, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Azidopropanoyl chloride is a versatile bifunctional reagent that has emerged as a valuable tool in chemical biology and drug development. Its unique structure, incorporating both a reactive acyl chloride and a bioorthogonal azide (B81097) group, enables the facile introduction of the azide moiety onto a wide range of molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its use in bioconjugation and the generation of chemical probes. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.

Core Properties and Synthesis

This compound (CAS No: 14468-87-2) is a reactive chemical with the molecular formula C₃H₄ClN₃O and a molecular weight of 133.54 g/mol .[1] It serves as a key reagent for introducing an azide functional group, which can then be utilized in highly specific "click chemistry" reactions.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 14468-87-2 | [1] |

| Molecular Formula | C₃H₄ClN₃O | [1] |

| Molecular Weight | 133.54 g/mol | [1] |

| Monoisotopic Mass | 133.0042895 Da | [1] |

| Topological Polar Surface Area | 31.4 Ų | [1] |

| Computed XLogP3 | 1.6 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃, 300 MHz) | Expected signals around δ 3.6 (t, 2H, -CH₂-N₃) and δ 3.1 (t, 2H, -CH₂-COCl). The triplet for the methylene (B1212753) group adjacent to the azide in the related 3-azidopropionic acid appears at δ 3.67 ppm.[2] |

| ¹³C NMR (CDCl₃) | Expected signals around δ 172 (C=O), δ 48 (-CH₂-N₃), and δ 40 (-CH₂-COCl). The carbonyl carbon of acyl chlorides typically appears around 170-175 ppm. |

| FT-IR | Strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) stretching vibration.[3] A strong carbonyl (C=O) stretching band for the acyl chloride is expected around 1800 cm⁻¹.[3] |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z 133/135 (due to ³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns for acyl chlorides include the loss of Cl• (m/z 98) and the subsequent loss of CO to form an ethyl azide cation (m/z 70). |

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 3-azidopropionic acid. The conversion of the carboxylic acid to the acyl chloride is a standard organic transformation.

3-Azidopropionic acid can be prepared from 3-bromopropionic acid with a reported yield of 87%.[2]

Materials:

-

3-Bromopropionic acid

-

Sodium azide (NaN₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Ethyl acetate (B1210297)

-

0.1 N HCl

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve 3-bromopropionic acid (25 mmol) in acetonitrile (40 mL).

-

Add sodium azide (50 mmol) to the solution.

-

Reflux the mixture for 4 hours.

-

Remove the acetonitrile in vacuo.

-

Suspend the resulting residue in ethyl acetate (50 mL).

-

Extract the organic layer with 0.1 N HCl (3 x 40 mL), water (3 x 40 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to afford 3-azidopropionic acid.

The conversion of 3-azidopropionic acid to this compound is achieved using a chlorinating agent such as oxalyl chloride.[2]

Materials:

-

3-Azidopropionic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

Dissolve 3-azidopropionic acid (20 mmol) in anhydrous DCM (40 mL).

-

Add oxalyl chloride (20 mmol) to the solution at room temperature.

-

Stir the reaction mixture for 6 hours at room temperature.

-

The resulting solution of this compound is often used directly in subsequent reactions without further purification.[2]

Caption: Synthetic workflow for this compound.

Applications in Bioconjugation and Drug Development

The primary utility of this compound lies in its ability to introduce an azide handle onto molecules of interest, particularly biomolecules. This azide group can then undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Protein Modification and Labeling

This compound can be used to acylate nucleophilic residues on proteins, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. This process covalently attaches the 3-azidopropanoyl group to the protein, rendering it ready for subsequent click chemistry reactions.

This protocol provides a general procedure for the acylation of a protein. Optimization may be required for specific proteins.

Materials:

-

Protein of interest

-

Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

This compound solution in anhydrous DCM

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or dialysis tubing

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Prepare a stock solution of this compound (e.g., 1 M in anhydrous DCM).

-

Immediately before use, dilute the this compound stock solution in anhydrous DMF or DMSO to a working concentration (e.g., 100 mM).

-

Add a 10- to 50-fold molar excess of the this compound working solution to the protein solution dropwise while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle rotation.

-

Remove the excess unreacted reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

This protocol describes the "click" reaction between the azide-modified protein and an alkyne-containing molecule (e.g., a fluorescent probe, biotin, or drug molecule).

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)

-

PBS buffer (pH 7.4)

Procedure:

-

To the azide-labeled protein solution in PBS, add the alkyne-containing molecule to the desired final concentration (typically a 2-10 fold molar excess over the protein).

-

Add the THPTA solution to the mixture (final concentration ~1 mM) and vortex briefly.

-

Add the CuSO₄ solution (final concentration ~0.2 mM) and vortex briefly.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~3 mM) and vortex briefly.

-

Protect the reaction from light (if using a fluorescent probe) and incubate for 30-60 minutes at room temperature.

-

The click-labeled protein is now ready for downstream applications or purification.

Caption: Experimental workflow for protein labeling.

Chemical Probe Synthesis and Application

This compound can be used to synthesize chemical probes for studying biological systems. For example, it can be attached to a known ligand or inhibitor to introduce an azide handle. This "clickable" probe can then be used in pull-down experiments to identify binding partners or in imaging studies to visualize the probe's localization within a cell.

Caption: Workflow for chemical probe synthesis and application.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. As an acyl chloride, it is sensitive to moisture and will react with water to produce hydrochloric acid. Organic azides can be energetic and should be handled with care, avoiding heat, shock, and friction. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile reagent for researchers in chemistry, biology, and medicine. Its ability to efficiently introduce an azide handle onto a variety of molecules, coupled with the specificity of click chemistry, provides a robust platform for bioconjugation, protein labeling, and the development of novel chemical probes. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this valuable chemical tool in a research setting.

References

An In-depth Technical Guide to 3-Azidopropanoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Azidopropanoyl chloride is a bifunctional reagent of significant interest in chemical biology and drug discovery. Its unique structure, incorporating both a reactive acyl chloride and a versatile azide (B81097) moiety, positions it as a valuable tool for bioconjugation, linker synthesis, and the construction of complex molecular architectures via "click chemistry." This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Safety and handling precautions are also thoroughly addressed to ensure its safe and effective use in the laboratory.

Chemical Properties

This compound is a reactive chemical intermediate.[1][2] The acyl chloride group provides a site for nucleophilic acyl substitution, readily reacting with alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives.[2] The azide group is a key functional handle for bioorthogonal chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2]

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | beta-azidopropionyl chloride | [1] |

| CAS Number | 14468-87-2 | [1] |

| Molecular Formula | C₃H₄ClN₃O | [1] |

| Molecular Weight | 133.54 g/mol | [1] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | N/A | [3] |

| Melting Point | N/A | [3] |

| Density | N/A | [3] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published, likely due to its reactive nature. However, the expected spectroscopic characteristics can be predicted based on the analysis of its precursor, 3-azidopropionic acid, and related acyl chlorides.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Two triplets are expected. The methylene (B1212753) group adjacent to the azide (-CH₂N₃) would appear further downfield than in the corresponding acid, likely in the range of 3.6-3.8 ppm. The methylene group adjacent to the acyl chloride (-CH₂COCl) would also be downfield, expected around 3.0-3.3 ppm. |

| ¹³C NMR | Three distinct signals are anticipated. The carbonyl carbon of the acyl chloride will be the most downfield signal, typically in the range of 170-175 ppm. The carbon attached to the azide (C-N₃) is expected around 45-50 ppm, and the carbon adjacent to the carbonyl (C-COCl) would be in the 40-45 ppm range. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the acyl chloride C=O stretch is expected at a high wavenumber, typically around 1800 cm⁻¹. A strong, sharp peak corresponding to the azide (N₃) asymmetric stretch will be present in the region of 2100 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of Cl and N₂. |

Synthesis of this compound

This compound is typically synthesized from 3-azidopropionic acid through treatment with a chlorinating agent, such as oxalyl chloride or thionyl chloride.[4] The product is often used in the next synthetic step without purification due to its reactivity.

Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol: Synthesis from 3-Azidopropionic Acid

This protocol is adapted from established literature procedures.[4]

Materials:

-

3-Azidopropionic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Apparatus for working under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-azidopropionic acid (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Continue stirring at room temperature for 2-4 hours, or until gas evolution (CO₂ and CO) ceases.

-

The resulting solution of this compound in DCM is typically used directly for the next reaction step without further purification.

Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (CO and HCl from the decomposition of oxalyl chloride).

Applications in Bioconjugation: The CuAAC Reaction

A primary application of this compound is its use as a building block for introducing an azide handle onto molecules of interest. This azide can then be used in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate with alkyne-modified biomolecules, surfaces, or polymers.

General CuAAC Reaction Scheme

Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Representative Experimental Protocol for CuAAC

This protocol provides a general guideline for a CuAAC reaction. The specific conditions may need to be optimized for different substrates.

Materials:

-

Azide-functionalized molecule (derived from this compound)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

-

Nitrogen or argon for deoxygenation

Procedure:

-

Dissolve the azide-functionalized molecule (1 equivalent) and the alkyne-functionalized molecule (1-1.2 equivalents) in the chosen solvent system.

-

Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in deoxygenated water.

-

In another vial, prepare a solution of copper(II) sulfate (0.05-0.1 equivalents) in deoxygenated water.

-

To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction at room temperature. The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.

-

Upon completion, the reaction mixture can be worked up by various methods depending on the properties of the product, including extraction, precipitation, or chromatography.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It combines the hazards of both an organic azide and an acyl chloride.

-

Organic Azides: Low molecular weight organic azides can be explosive and sensitive to heat, shock, and friction. It is crucial to avoid heating the compound, especially in its neat form.

-

Acyl Chlorides: Acyl chlorides are corrosive and react violently with water and other protic solvents, releasing hydrochloric acid. They are also lachrymatory.

-

General Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle the compound with care, avoiding any rapid temperature changes or mechanical shock.

-

Use and store the compound in an inert atmosphere, away from moisture.

-

Quench any residual acyl chloride carefully with a suitable alcohol (e.g., isopropanol) before disposal.

-

Dispose of all chemical waste according to institutional guidelines.

-

Conclusion

This compound is a powerful and versatile reagent for chemical synthesis, particularly in the fields of bioconjugation and drug development. Its dual functionality allows for the straightforward introduction of an azide group, enabling subsequent conjugation via the highly efficient and bioorthogonal CuAAC reaction. While its reactivity demands careful handling and adherence to strict safety protocols, the synthetic utility of this compound makes it an invaluable tool for researchers and scientists at the forefront of chemical and biomedical research.

References

An In-depth Technical Guide to 3-Azidopropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Azidopropanoyl chloride, a bifunctional reagent of significant interest in the fields of chemical biology and drug development. Its unique structure, incorporating both a reactive acyl chloride and a versatile azide (B81097) moiety, makes it a valuable tool for a range of bioconjugation and modification strategies.

Core Properties of this compound

This compound is a reactive chemical compound that serves as a critical building block in organic synthesis, particularly for the introduction of an azide functional group. This group is a key component in "click chemistry," a class of biocompatible reactions widely employed in drug discovery and development.[1][2] The acyl chloride group allows for facile reactions with nucleophiles such as amines and alcohols, enabling the covalent attachment of the azido-propyl linker to various molecules of interest.[1][3]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄ClN₃O | [1][4][5] |

| Molecular Weight | 133.54 g/mol | [1][4][5] |

| CAS Number | 14468-87-2 | [3][4][5] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | C(CN=[N+]=[N-])C(=O)Cl | [4] |

| InChI Key | KLVVMXFIJMTSKB-UHFFFAOYSA-N | [4] |

Experimental Protocols

A reliable method for the synthesis of this compound involves a two-step process starting from 3-bromopropionic acid. The following protocol is based on established synthetic procedures.[6]

Synthesis of 3-Azidopropionic Acid

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromopropionic acid (25 mmol) in 40 mL of acetonitrile (B52724).

-

Addition of Sodium Azide: Add sodium azide (50 mmol) to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 4 hours.

-

Workup:

-

Remove the acetonitrile under reduced pressure (in vacuo).

-

Suspend the resulting residue in 50 mL of ethyl acetate.

-

Perform extractions with 0.1 N HCl (3 x 40 mL), water (3 x 40 mL), and brine (1 x 30 mL).

-

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate to yield 3-azidopropionic acid. The reported yield for this step is 87%.[6]

Synthesis of this compound

-

Reaction Setup: Dissolve the synthesized 3-azidopropionic acid (20 mmol) in 40 mL of dichloromethane (B109758) (DCM) in a suitable reaction vessel.

-

Addition of Oxalyl Chloride: Add oxalyl chloride (20 mmol) to the solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[6][7]

-

Reaction: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by observing the cessation of gas evolution (CO and CO₂).[7]

-

Isolation: The resulting solution of this compound in DCM can often be used directly in subsequent reactions without further purification.[6]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis of this compound and its application in bioconjugation via click chemistry.

Caption: Synthetic workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rjptonline.org [rjptonline.org]

- 3. This compound 10% in MTBE, 14468-87-2 | BroadPharm [broadpharm.com]

- 4. Propanoyl chloride, 3-azido- | C3H4ClN3O | CID 12161722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Azidopropanoyl Chloride (CAS Number: 14468-87-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Azidopropanoyl chloride (CAS No. 14468-87-2), a bifunctional reagent increasingly utilized in chemical biology, proteomics, and drug development. Its unique structure, featuring a reactive acyl chloride and a versatile azide (B81097) moiety, enables the covalent modification of biomolecules and their subsequent functionalization through "click chemistry." This document details the physicochemical properties, synthesis, and core applications of this compound, with a focus on experimental protocols for protein modification and bioconjugation.

Introduction

This compound is a valuable chemical tool for the introduction of an azide functional group onto a variety of molecules, most notably proteins and peptides. The acyl chloride group provides a reactive handle for covalent linkage to nucleophilic residues, such as the primary amines found in lysine (B10760008) side chains and at the N-terminus of proteins. The azide group serves as a bioorthogonal handle for highly specific and efficient ligation reactions, primarily the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."[1][2] This two-step approach allows for the precise attachment of a wide range of functionalities, including reporter molecules (fluorophores), affinity tags (biotin), and therapeutic payloads, making it a cornerstone in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its reactivity, handling, and storage requirements.

| Property | Value | Reference |

| CAS Number | 14468-87-2 | [4] |

| Molecular Formula | C₃H₄ClN₃O | [4] |

| Molecular Weight | 133.54 g/mol | [4] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). | [5] |

| InChI Key | KLVVMXFIJMTSKB-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C(CN=[N+]=[N-])C(=O)Cl | [4] |

Synthesis

This compound can be synthesized from 3-bromopropionic acid in a two-step process. The first step involves the conversion of the bromo-alkane to an azide via nucleophilic substitution with sodium azide. The resulting 3-azidopropionic acid is then converted to the acyl chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride.[5]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Azidopropionic Acid

-

Dissolve 3-bromopropionic acid in acetonitrile (B52724).

-

Add sodium azide to the solution.

-

Reflux the mixture for 4 hours.

-

Remove the acetonitrile under reduced pressure.

-

Suspend the resulting residue in ethyl acetate (B1210297) and extract with 0.1 N HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) to afford 3-azidopropionic acid.[5]

Step 2: Synthesis of this compound

-

Dissolve the 3-azidopropionic acid in anhydrous dichloromethane (DCM).

-

Add oxalyl chloride to the solution.

-

Allow the reaction to stir for 6 hours at room temperature.[5]

-

The resulting this compound in DCM is typically used directly in subsequent reactions without further purification.[5]

Caution: Oxalyl chloride and thionyl chloride are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Protein Modification and Bioconjugation

The primary application of this compound is the introduction of an azide handle onto proteins for subsequent bioconjugation. The acyl chloride reacts with primary amines on the protein surface, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.

General Experimental Protocol: Protein Labeling

This protocol provides a general framework for labeling a protein with this compound. Optimization of reaction conditions is crucial for each specific protein to achieve the desired degree of labeling while maintaining protein integrity.

Materials:

-

Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. Avoid amine-containing buffers like Tris.

-

This compound solution in an anhydrous organic solvent (e.g., DMF or DMSO).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis tubing for purification.

Procedure:

-

Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) and in the correct buffer.

-

Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The addition should be done slowly and with gentle mixing to prevent protein precipitation.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 4°C. The optimal time and temperature will vary depending on the protein.

-

Quenching: Stop the reaction by adding the quenching solution to scavenge any unreacted this compound.

-

Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Characterization of Labeled Proteins

The successful labeling of the protein can be confirmed by mass spectrometry. The mass of the protein will increase by 99.04 Da for each incorporated azidopropanoyl group (C₃H₃N₃O). The degree of labeling can be determined by analyzing the mass spectrum of the intact protein or by digesting the protein and analyzing the resulting peptides.

Subsequent "Click Chemistry" Reactions

Once the protein is labeled with the azide group, it can be conjugated to a molecule containing a terminal alkyne using a click reaction. This allows for the attachment of a wide array of functionalities for various applications.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. Ligands such as THPTA are often used to stabilize the copper(I) and improve reaction efficiency.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145). The ring strain of the cyclooctyne provides the driving force for the reaction, making it suitable for use in living systems where copper toxicity is a concern.

Conclusion

This compound is a powerful and versatile reagent for the chemical modification of proteins and other biomolecules. Its bifunctional nature allows for the straightforward introduction of an azide handle, which can then be used for highly specific and efficient bioconjugation via click chemistry. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this important chemical tool in their work, from basic research in proteomics to the development of novel targeted therapies. Careful optimization of reaction conditions for each specific application is essential to ensure successful and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Propanoyl chloride, 3-azido- | C3H4ClN3O | CID 12161722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Reaction of 3-Azidopropanoyl Chloride with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the chemical reaction between 3-azidopropanoyl chloride and primary amines. It covers the core reaction mechanism, its application in bioconjugation, experimental protocols, and relevant quantitative data. This reaction is of significant interest in drug development and proteomics as it serves as a fundamental method for introducing an azide (B81097) moiety onto biomolecules, which can then be used for "click chemistry" applications.[1][2][3]

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound, an acyl chloride, with a primary amine is a classic example of nucleophilic addition-elimination, also known as nucleophilic acyl substitution.[4][5] The reaction is typically rapid and exothermic.[4][6]

The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The primary amine acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the this compound.[5][7] This attack breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[5][7]

-

Elimination: The tetrahedral intermediate is unstable and quickly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond. Concurrently, the chloride ion, being a good leaving group, is eliminated.[4][5]

Following the elimination of the chloride ion, a protonated amide is left. A second molecule of the primary amine (or another base present in the reaction mixture) acts as a base to deprotonate the nitrogen, yielding the final N-substituted 3-azidopropanamide (B8329898) and an ammonium (B1175870) salt byproduct.[6][8] Any hydrogen chloride (HCl) formed during the reaction will immediately react with the excess amine to form the corresponding salt.[4][8]

Caption: Nucleophilic addition-elimination mechanism.

Application in Bioconjugation and Drug Development

This compound is a bifunctional reagent. The acyl chloride group allows for the covalent attachment to primary amines, such as the epsilon-amine of lysine (B10760008) residues in proteins, while the terminal azide group serves as a chemical handle for subsequent bioorthogonal reactions.[1][3]

The most common application of the azide group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which are types of "click chemistry".[3][9] These reactions are highly specific and efficient, allowing for the precise attachment of other molecules (e.g., fluorescent dyes, imaging agents, or drug molecules) that contain a complementary alkyne group.[9][10] This two-step approach is central to the construction of antibody-drug conjugates (ADCs), targeted drug delivery systems, and tools for proteomic studies.[3][11]

Caption: General workflow for bioconjugation.

Quantitative Data

While specific kinetic data for the reaction of this compound with a wide range of primary amines is not extensively tabulated in a single source, the acylation of amines by acyl chlorides is known to be very fast. Reaction yields are typically high, often exceeding 90%, provided that competing reactions like the hydrolysis of the acyl chloride are minimized.[12][13] The table below presents representative yields for the acylation of various primary amines with acetyl chloride, which serves as a reasonable proxy for the reactivity of this compound.

| Primary Amine | Acylating Agent | Solvent | Base | Yield (%) | Reference |

| Aniline | Acetyl Chloride | Brine/Acetone | Sodium Acetate | 94 | [12] |

| p-Toluidine | Acetyl Chloride | Brine/Acetone | Sodium Acetate | 96 | [12] |

| Benzylamine | Acetyl Chloride | Brine/Acetone | Triethylamine (B128534) | 95 | [12] |

| Glycine | Acetyl Chloride | Brine | Sodium Acetate | 92 | [12] |

Note: This data is illustrative for a similar acyl chloride. Actual yields with this compound may vary depending on the substrate and specific reaction conditions.

Experimental Protocols

The following is a general protocol for the acylation of a primary amine with this compound under aqueous basic conditions, often referred to as the Schotten-Baumann reaction conditions.[13][14] This procedure is suitable for modifying water-soluble biomolecules like proteins.

Materials:

-

Primary amine-containing substrate (e.g., a peptide or protein)

-

This compound

-

Anhydrous, amine-free organic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) if the substrate is not water-soluble

-

Aqueous buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8-9)

-

Base (e.g., sodium bicarbonate, triethylamine, or pyridine)[15]

-

Quenching solution (e.g., saturated aqueous NaHCO₃)[16]

-

Brine solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Protocol for Acylation in Aqueous Media (e.g., Protein Modification):

-

Preparation: Dissolve the primary amine-containing substrate (e.g., protein) in a cold (0-4 °C) aqueous buffer (pH 8-9) in a flask placed in an ice bath with stirring. The basic pH ensures the primary amine is deprotonated and thus nucleophilic.

-

Reagent Addition: Prepare a fresh stock solution of this compound in an anhydrous organic solvent like THF or DMF. Add the acyl chloride solution dropwise to the stirring protein solution. The molar excess of the acyl chloride will depend on the number of amines to be modified and must be optimized.

-

Reaction: Allow the reaction to proceed at 0-4 °C for 1-2 hours. Monitor the pH and adjust as necessary with a suitable base to maintain the alkaline condition, as the reaction produces HCl.[8]

-

Workup and Purification:

-

Once the reaction is complete (as monitored by a suitable technique like LC-MS), the modified protein can be purified from excess reagent and byproducts.

-

For proteins, purification is typically achieved by dialysis, size-exclusion chromatography, or tangential flow filtration against a suitable buffer (e.g., PBS).

-

Protocol for Acylation in Organic Solvent:

-

Preparation: Dissolve the primary amine substrate and a non-nucleophilic base (e.g., 1.5-2.0 equivalents of triethylamine or pyridine) in an anhydrous solvent like DCM or THF under an inert atmosphere (e.g., nitrogen or argon).[14] Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[16] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous NaHCO₃ solution.[16]

-

Transfer the mixture to a separatory funnel. If using a water-immiscible solvent like DCM, separate the layers. Extract the aqueous layer multiple times with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[16]

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-substituted 3-azidopropanamide.[16]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Bioconjugation application notes [bionordika.fi]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Acyl-4-Pyranone as a Lysine Residue-Selective Bioconjugation Reagent for Peptide and Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. google.com [google.com]

- 14. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Azidopropanoyl Chloride for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless in 2001, encompasses a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of bioconjugation, drug discovery, and materials science.[][3] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1] A key reagent for introducing the azide functionality onto various molecules is 3-azidopropanoyl chloride. Its bifunctional nature, possessing both a reactive acyl chloride and a terminal azide, allows for the straightforward modification of amine-containing substrates, preparing them for subsequent click chemistry reactions.[4][5] This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, and detailed protocols for its application in click chemistry, with a focus on quantitative data and experimental workflows.

Properties of this compound

This compound is a reactive chemical that serves as a valuable linker in bioconjugation and chemical synthesis.[4][5] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14468-87-2 | [5] |

| Molecular Formula | C₃H₄ClN₃O | [4] |

| Molecular Weight | 133.54 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | |

| Key Functional Groups | Acyl chloride, Azide | [4][5] |

| Primary Reactivity | Acyl chloride reacts with nucleophiles (e.g., amines, alcohols). Azide participates in cycloaddition reactions (e.g., with alkynes). | [4][5] |

| Storage Conditions | Store at -20°C to prevent degradation. Sensitive to moisture. | [5] |

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 3-azidopropanoic acid. The conversion of the carboxylic acid to the acyl chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis from 3-Azidopropanoic Acid

This protocol describes the synthesis of this compound from 3-azidopropanoic acid using oxalyl chloride.

Materials:

-

3-azidopropanoic acid

-

Oxalyl chloride

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-azidopropanoic acid in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) to the stirred solution via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

-

The resulting solution of this compound in DCM is typically used directly in the next step without further purification. The volatile byproducts (CO, CO₂, and HCl) are removed under a stream of inert gas or by evaporation under reduced pressure.

Note: Acyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.

Application in Click Chemistry: A Two-Step Workflow

The primary application of this compound is to introduce an azide handle onto a substrate, which can then be used in a click chemistry reaction. This process typically involves two main steps: acylation of the substrate and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Step 1: Acylation of Amine-Containing Substrates

The highly reactive acyl chloride group of this compound readily reacts with primary and secondary amines to form a stable amide bond. This reaction is a common strategy for functionalizing proteins (targeting lysine (B10760008) residues), polymers with terminal amine groups, or amine-functionalized surfaces.

This protocol provides a general procedure for the acylation of an amine-terminated polymer with this compound.

Materials:

-

Amine-terminated polymer (e.g., amino-PEG)

-

This compound solution in anhydrous DCM

-

Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)

-

Tertiary amine base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere

Procedure:

-

Dissolve the amine-terminated polymer in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

-

Add the tertiary amine base (typically 1.5-2.0 equivalents relative to the amine groups) to the solution. This base acts as a scavenger for the HCl byproduct.

-

Cool the solution to 0 °C.

-

Slowly add the solution of this compound (typically 1.1-1.5 equivalents relative to the amine groups).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by analyzing the disappearance of the starting amine.

-

Upon completion, the reaction mixture can be quenched with water or a dilute aqueous acid solution.

-

The azide-functionalized polymer is then purified by precipitation, dialysis, or column chromatography to remove excess reagents and byproducts.

Quantitative Data: The acylation of amines with acyl chlorides is generally a high-yielding reaction, with reported yields often exceeding 90-95% when appropriate stoichiometry and anhydrous conditions are used.[6]

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the substrate is functionalized with an azide group, it can be reacted with an alkyne-containing molecule via CuAAC to form a stable triazole linkage. This reaction is known for its high efficiency and specificity.[7]

This protocol outlines a general procedure for the CuAAC reaction.[8]

Materials:

-

Azide-functionalized substrate (from Step 1)

-

Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) or a mixture of water and an organic solvent (e.g., DMSO, t-butanol)

Procedure:

-

Dissolve the azide-functionalized substrate and the alkyne-containing molecule in the chosen solvent system.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

In a separate tube, pre-complex the CuSO₄ with the stabilizing ligand (e.g., a 1:2 molar ratio of CuSO₄ to THPTA).

-

Add the copper-ligand complex to the solution containing the azide and alkyne.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours. The reaction time may vary depending on the specific substrates and concentrations.

-

The progress of the reaction can be monitored by various analytical techniques, such as mass spectrometry or chromatography.

-

The final bioconjugate can be purified using methods appropriate for the specific product, such as dialysis, size-exclusion chromatography, or affinity chromatography.

Quantitative Data: The CuAAC reaction is renowned for its high efficiency, with yields often being quantitative or near-quantitative, even at low reactant concentrations.[7][9]

| Reaction Step | Reactants | Typical Yield | Reference(s) |

| Acylation | Amine-containing substrate + this compound | >90% | [6] |

| CuAAC | Azide-functionalized substrate + Alkyne-containing molecule | >95% | [7][9] |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.

Conclusion

This compound is a versatile and highly efficient reagent for the introduction of azide functionalities onto a wide range of substrates. Its utility is particularly evident in the field of click chemistry, where it enables the robust and specific conjugation of molecules for applications in drug development, proteomics, and materials science. The two-step workflow of acylation followed by CuAAC provides a reliable method for creating complex molecular architectures with high yields. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to successfully implement this compound in their experimental designs.

References

- 1. A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Proximity Labeling Strategy Provides Insights into the Composition and Dynamics of Lipid Droplet Proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pure.uj.ac.za [pure.uj.ac.za]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 3-Azidopropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and does not replace a formal risk assessment, which must be conducted by qualified personnel prior to any handling or use of 3-Azidopropanoyl chloride. The information provided is a synthesis of available data on related compounds and general principles for handling hazardous materials.

Introduction

This compound (C₃H₄ClN₃O) is a bifunctional reagent of increasing interest in chemical synthesis, particularly in the fields of bioconjugation and drug development. Its utility stems from the presence of two reactive functional groups: an acyl chloride and an azide (B81097). The acyl chloride moiety allows for facile acylation of nucleophiles such as amines and alcohols, while the azide group is a versatile precursor for the introduction of nitrogen-containing functionalities, notably through "click chemistry" (Huisgen 1,3-dipolar cycloaddition), Staudinger ligation, and Curtius rearrangement.[1][2]

However, the combination of these two functionalities on a small, low-molecular-weight scaffold renders this compound a particularly hazardous substance. The inherent reactivity of the acyl chloride is compounded by the energetic and potentially explosive nature of the azide group. Due to its instability, this compound is often synthesized and used immediately in solution without purification.[3] This guide provides a comprehensive overview of the known and anticipated hazards, safe handling procedures, and emergency protocols associated with this compound to mitigate the risks involved in its use.

Hazard Analysis

The primary hazards of this compound are a combination of those associated with acyl chlorides and organic azides.

Acyl Chloride Hazards:

-

Corrosive: Acyl chlorides are highly corrosive to skin, eyes, and mucous membranes.[4]

-

Lachrymatory: They are potent lachrymators, causing severe irritation and tearing upon exposure to vapors.

-

Reacts Violently with Water: Contact with water, including atmospheric moisture, leads to a rapid and exothermic reaction, releasing corrosive hydrogen chloride (HCl) gas.[4]

Organic Azide Hazards:

-

Explosive Potential: Organic azides are energetic materials that can decompose explosively upon initiation by heat, shock, friction, or static discharge.[5][6] Small organic azides are particularly dangerous.[6]

-

Toxicity: Azide compounds are highly toxic, with a mechanism of action similar to cyanides.[7]

-

Formation of Hydrazoic Acid: Contact with acids can produce highly toxic, volatile, and explosive hydrazoic acid (HN₃).[6]

-

Formation of Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) can form extremely sensitive and explosive heavy metal azides.[8]

Specific Hazards of this compound: Due to the lack of a dedicated Safety Data Sheet (SDS) for this compound, a detailed hazard assessment must be inferred from its structure and the properties of its constituent functional groups.

Data Presentation: Hazard Classification and Stability Assessment

| Hazard Classification | Description | Citation |

| Acute Toxicity | Expected to be highly toxic if inhaled, ingested, or in contact with skin, based on the properties of azides and the release of HCl upon hydrolysis. | [7] |

| Skin Corrosion/Irritation | Expected to be severely corrosive to the skin. | [4] |

| Eye Damage/Irritation | Expected to cause severe eye damage. | [4] |

| Respiratory Sensitization | Vapors are expected to be highly irritating to the respiratory tract. | [4] |

| Explosive Properties | Considered a high explosion risk due to the azide functional group. | [5][6] |

| Stability Assessment | Value | Interpretation and Recommendations | Citation |

| Molecular Formula | C₃H₄ClN₃O | - | [9] |

| Molecular Weight | 133.54 g/mol | - | [9] |

| Carbon to Nitrogen Ratio (C:N) | 3:3 (or 1:1) | This ratio is in a range considered potentially explosive. Organic azides with a C/N ratio between 1 and 3 should be handled with extreme caution, in small quantities, and stored at low temperatures. | [6] |

| Rule of Six | 3 carbons per azide group | Does not satisfy the "Rule of Six," which suggests at least six carbon atoms per energetic functional group to provide sufficient dilution for relative safety. This indicates a high potential for explosive decomposition. | [6] |

| Thermal Stability | Acyl azides are known to be thermally unstable and undergo Curtius rearrangement upon heating, which can be explosive if not controlled. | [10][11][12] | |

| Shock and Friction Sensitivity | Small organic azides are often sensitive to shock and friction. The presence of the acyl chloride group may further sensitize the molecule. | [5][6] |

Experimental Protocols

Extreme caution must be exercised during all stages of work with this compound. The following protocols are based on best practices for handling highly hazardous materials.

Synthesis of this compound

This protocol is adapted from the literature and emphasizes safety considerations for the in-situ generation and use of this compound.[3]

Materials:

-

3-Azidopropionic acid

-

Oxalyl chloride (or thionyl chloride)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Dry glassware and magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve 3-azidopropionic acid (1 equivalent) in anhydrous DCM in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Chlorinating Agent: Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours, or until gas evolution ceases. The reaction should be monitored for completion (e.g., by IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).

-

In-situ Use: The resulting solution of crude this compound in DCM should be used immediately in the next synthetic step without purification. DO NOT ATTEMPT TO ISOLATE OR DISTILL this compound.

Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls:

-

All work with this compound must be conducted in a certified chemical fume hood.

-

A blast shield should be placed in front of the experimental setup.

-

Ensure an emergency safety shower and eyewash station are immediately accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Silver Shield®). A double layer of gloves is recommended.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An apron made of a chemical-resistant material is also recommended.

Quenching of Unreacted this compound

After the desired reaction is complete, any unreacted this compound must be safely quenched before workup.

Procedure:

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Slow Addition of Quenching Agent: While stirring vigorously, slowly and carefully add a cold, dilute solution of a nucleophile. A suitable quenching agent is a cold, dilute solution of sodium bicarbonate or a primary or secondary amine in a large volume of a non-protic solvent. Avoid adding water directly to the concentrated reaction mixture as this will be a violent reaction.

-

Monitoring: Monitor the quench for gas evolution and temperature changes. Ensure the temperature of the reaction mixture does not rise significantly.

-

Neutralization: Once the quench is complete, the solution can be neutralized with a dilute acid or base as required for the workup procedure.

Waste Disposal

All waste containing this compound or other azide species must be treated as highly hazardous.

Procedure:

-

Quenching: All unreacted this compound in the reaction mixture must be quenched as described in section 3.3 before it is collected as waste.

-

Waste Segregation: Collect all azide-containing waste in a dedicated, clearly labeled waste container. Do not mix azide waste with acidic waste or waste containing heavy metals. [6]

-

Container: Use a plastic or glass container for waste collection. Avoid metal containers and caps (B75204) with metal liners.

-

Disposal: Dispose of the quenched azide waste through your institution's hazardous waste disposal program. Clearly label the waste container with its full chemical contents.

Emergency Procedures

Spills:

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbent material in a dedicated container for azide waste.

-

Decontaminate the spill area with a dilute solution of a nucleophile (e.g., dilute aqueous sodium bicarbonate), followed by a soap and water wash.

-

-

Large Spills:

-

Evacuate the laboratory immediately.

-

Alert your institution's emergency response team.

-

Do not attempt to clean up a large spill yourself.

-

Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizations

Logical Relationship of Hazards

Caption: Interrelationship of hazards for this compound.

Experimental Workflow for Synthesis and In-situ Use

Caption: Safe workflow for the synthesis and use of this compound.

Emergency Response Decision Tree

Caption: Decision tree for emergency response to incidents.

References

- 1. orgsyn.org [orgsyn.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Behaviour of Dipolarophile-containing Acyl Azides: Intramolecular Cycloaddition versus Curtius Rearrangement - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. drexel.edu [drexel.edu]

- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 11. chemistry.unm.edu [chemistry.unm.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Stability and Storage of 3-Azidopropanoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-azidopropanoyl chloride. Due to its reactive nature as both an acyl chloride and an organic azide (B81097), proper handling and storage are paramount to ensure its integrity and for the safety of laboratory personnel. This document outlines the key factors influencing its stability, provides recommended protocols for its synthesis and handling, and discusses potential decomposition pathways.

Core Concepts: Stability and Reactivity

This compound is a bifunctional molecule susceptible to degradation via several pathways. The acyl chloride moiety is highly sensitive to hydrolysis, while the azide group can undergo decomposition, particularly at elevated temperatures.

Hydrolytic Instability

The primary degradation pathway for this compound is hydrolysis. The acyl chloride group reacts readily with water to form 3-azidopropanoic acid and hydrochloric acid. This reaction is typically rapid and can be initiated even by atmospheric moisture. Therefore, maintaining anhydrous conditions during storage and handling is critical.

Thermal Instability

Storage and Handling Recommendations

To ensure the longevity and safe use of this compound, the following storage and handling conditions are recommended based on safety data sheets and general chemical principles.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage. Short-term storage at room temperature may be acceptable in a dry environment. | Reduces the rate of potential decomposition of the azide group and minimizes hydrolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents contact with atmospheric moisture, which leads to rapid hydrolysis of the acyl chloride. |

| Container | Use a tightly sealed container made of a non-reactive material (e.g., glass with a secure cap). | Prevents ingress of moisture and air. |

| Incompatibilities | Avoid contact with water, alcohols, strong oxidizing agents, strong bases, and metals. | These substances can react vigorously with the acyl chloride or promote decomposition of the azide. |

| Handling | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | Protects the user from corrosive and potentially toxic vapors. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the conversion of 3-azidopropanoic acid using a chlorinating agent such as oxalyl chloride or thionyl chloride.

Materials:

-

3-Azidopropanoic acid

-

Oxalyl chloride or thionyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Dry glassware

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

In a dry, two-necked round-bottom flask under an inert atmosphere, dissolve 3-azidopropanoic acid in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a stoichiometric equivalent of oxalyl chloride (or thionyl chloride) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of gas ceases.

-

The resulting solution of this compound in DCM is often used directly in subsequent reactions without further purification. If isolation is required, the solvent can be removed under reduced pressure, taking care to avoid high temperatures.

Visualizing Chemical Processes

Synthesis Workflow

Caption: Synthesis of this compound.

Potential Decomposition Pathways

Caption: Potential Decomposition Pathways.

Conclusion

This compound is a valuable bifunctional reagent for chemical synthesis, particularly in the fields of bioconjugation and drug discovery. Its utility is, however, matched by its reactivity and potential instability. A thorough understanding of its stability profile and adherence to strict storage and handling protocols are essential for its successful and safe application in research and development. By implementing the recommendations outlined in this guide, researchers can minimize degradation, ensure experimental reproducibility, and maintain a safe laboratory environment.

Methodological & Application

Application Notes and Protocols for Protein Labeling with 3-Azidopropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azidopropanoyl chloride is a versatile bifunctional reagent designed for the efficient labeling of proteins. It possesses two key reactive moieties: a reactive acyl chloride group and a bioorthogonal azide (B81097) group. The acyl chloride facilitates covalent modification of nucleophilic amino acid residues on the protein surface, primarily the ε-amino group of lysines and the N-terminal α-amino group, forming a stable amide bond. The incorporated azide group serves as a chemical handle for subsequent bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1] This two-step labeling strategy enables the conjugation of a wide variety of reporter molecules, such as fluorophores, biotin, or drug molecules, to the protein of interest with high specificity and efficiency.

These application notes provide detailed protocols for the covalent modification of proteins with this compound, the subsequent click chemistry reaction for conjugation to a reporter molecule, and a downstream application for studying protein-protein interactions.

Chemical Principle

The protein labeling process using this compound involves two primary stages:

-

Protein Acylation: The highly reactive acyl chloride of this compound readily reacts with the primary amines of lysine (B10760008) residues and the N-terminus of the protein. This nucleophilic acyl substitution reaction results in the formation of a stable amide bond, covalently attaching the 3-azidopropanoyl group to the protein.[2][3]

-

Click Chemistry: The azide-modified protein can then be conjugated to a molecule of interest containing a terminal alkyne. In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a [3+2] cycloaddition reaction to form a stable triazole linkage.[4] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[1]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the covalent modification of a protein with this compound to introduce azide functionalities.

Materials:

-

Protein of interest (1-10 mg/mL in a suitable buffer, e.g., 1X PBS, pH 7.4-8.0)

-

This compound

-

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography column or dialysis cassette)[5]

Procedure:

-

Protein Preparation:

-

Dissolve or buffer exchange the protein of interest into the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the acyl chloride.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

To the protein solution, add the desired molar excess of the this compound stock solution. A 10- to 50-fold molar excess is a good starting point for optimization.[6]

-

Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4 hours. The optimal reaction time and temperature should be determined empirically for the specific protein.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted this compound.

-

-

Purification:

-

Remove excess reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., 1X PBS, pH 7.4).[7]

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by mass spectrometry. The modification will result in a mass increase of approximately 85.03 Da for each incorporated 3-azidopropanoyl group.

-

The DOL can also be estimated using spectrophotometric methods if a chromophoric reporter is used in the subsequent click reaction.[8][9][10]

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing reporter molecule to the azide-modified protein.

Materials:

-

Azide-labeled protein (from Protocol 1)

-

Alkyne-containing reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

-

Sodium ascorbate (B8700270) stock solution (200 mM in water, freshly prepared)

-

Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing reporter molecule. A 5- to 10-fold molar excess of the alkyne reporter over the protein is recommended.

-

-

Catalyst Preparation (prepare immediately before use):

-

In a separate tube, premix the CuSO₄ and THPTA stock solutions. A 1:5 to 1:10 ratio of CuSO₄ to THPTA is recommended to stabilize the Cu(I) ion.[11]

-

-

Click Reaction:

-

Add the premixed CuSO₄/THPTA solution to the protein/alkyne mixture. The final concentration of CuSO₄ should be in the range of 0.1 - 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix and incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent reporter.

-

-

Purification:

-

Remove excess reagents and catalyst by size-exclusion chromatography or dialysis.

-

-

Analysis:

-

Analyze the final labeled protein conjugate by SDS-PAGE. Successful conjugation will result in a shift in the molecular weight of the protein.

-

If a fluorescent reporter was used, the labeled protein can be visualized by in-gel fluorescence scanning.

-

Quantitative Data

The efficiency of protein labeling with this compound and the subsequent click chemistry reaction can be assessed by determining the Degree of Labeling (DOL). The DOL represents the average number of reporter molecules conjugated per protein molecule.[8][9][10] The optimal DOL depends on the specific application and should be determined empirically.

Table 1: Example Degree of Labeling (DOL) Optimization

| Molar Excess of this compound | Molar Excess of Alkyne-Reporter | Average DOL | Labeling Efficiency (%) |

| 10x | 5x | 1.5 | 15% |

| 20x | 10x | 3.2 | 16% |

| 50x | 10x | 5.8 | 11.6% |

Note: The data presented in this table are for illustrative purposes only. Actual results will vary depending on the protein, reaction conditions, and reporter molecule used. Labeling efficiency is calculated as (DOL / Molar Excess of Limiting Reagent) * 100.

Downstream Application: Streptavidin Pull-Down for Protein Interaction Analysis

This protocol describes the use of a biotinylated protein, prepared using the methods above, to identify interacting proteins from a cell lysate.

Materials:

-

Biotinylated protein

-

Cell lysate

-

Streptavidin-conjugated magnetic beads[12]

-

Wash Buffer (e.g., 1X PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube.

-

Wash the beads three times with Wash Buffer, using a magnetic stand to separate the beads from the supernatant.[4]

-

-

Bait Protein Immobilization:

-

Incubate the washed beads with the biotinylated protein for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Wash the beads three times with Wash Buffer to remove any unbound bait protein.

-

-

Protein Interaction:

-

Incubate the beads with the immobilized bait protein with the cell lysate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads five times with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by resuspending them in Elution Buffer and heating at 95°C for 5-10 minutes.

-

Separate the beads using a magnetic stand and collect the supernatant containing the eluted proteins.

-

-

Analysis:

Visualizations

Caption: Experimental workflow for protein labeling and interaction analysis.

Caption: Application in studying GPCR signaling pathways.

References

- 1. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. savemyexams.com [savemyexams.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Purification of (Kai) proteins via size exclusion chromatography [protocols.io]

- 8. Degree of labeling (DOL) step by step [abberior.rocks]

- 9. support.nanotempertech.com [support.nanotempertech.com]

- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 11. A Versatile Approach to Site-specifically Install Lysine Acylations in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neb.com [neb.com]

- 13. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]